molecular formula C15H29NO4 B14736748 2-Decyl-5-methyl-5-nitro-1,3-dioxane CAS No. 6316-43-4

2-Decyl-5-methyl-5-nitro-1,3-dioxane

Cat. No.: B14736748
CAS No.: 6316-43-4
M. Wt: 287.39 g/mol
InChI Key: PGYHKMHLOJGYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decyl-5-methyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative featuring a decyl chain at position 2 and a methyl group at position 4. This compound belongs to a class of molecules known for their structural versatility, with substitutions at positions 2 and 5 significantly influencing their physicochemical and biological properties . Nitro-1,3-dioxanes are notable for their stability across a broad pH range (5–9) and applications in organic synthesis, antimicrobial formulations, and industrial processes .

Properties

CAS No.

6316-43-4

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

2-decyl-5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3

InChI Key

PGYHKMHLOJGYTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

5-Methyl-5-nitro-1,3-dioxane (R = CH₃ at position 5)

5-Bromo-5-nitro-1,3-dioxane (Bronidox; R = Br at position 5)

5-Nitro-1,3-dioxane (R = H at position 5)

Table 1: Substituent Effects on Key Properties
Compound Substituent (R) Thermal Stability Activation Free Energy (kJ·mol⁻¹) Antimicrobial Activity
2-Decyl-5-methyl-5-nitro-1,3-dioxane CH₃ (C5), C10H21 (C2) Moderate Not Reported Likely Enhanced*
5-Methyl-5-nitro-1,3-dioxane CH₃ (C5) Low 204.7 (gas phase) Moderate
5-Bromo-5-nitro-1,3-dioxane Br (C5) High 297.7 (gas phase) High
5-Nitro-1,3-dioxane H (C5) Very Low 297.7 (gas phase) Low

*Inference based on lipophilicity from the decyl chain.

Thermal Decomposition Mechanisms

Computational studies reveal that substituents at position 5 dramatically influence decomposition pathways and kinetics:

  • Methyl Substituent (R = CH₃):
    • Exhibits the fastest decomposition rate due to lower activation energy (204.7 kJ·mol⁻¹ in gas phase) compared to bromo (297.7 kJ·mol⁻¹) or unsubstituted analogs .
    • In DMSO, the rate increases 80-fold due to solvent stabilization of transition states .
    • Reaction synchronicity (δβav = 0.83) indicates imbalanced bond-breaking/formation, favoring a single-step mechanism .
  • Bromo Substituent (R = Br):

    • Higher thermal stability but slower decomposition kinetics.
    • Minimal solvent effects in DMSO, unlike methyl analogs .
  • 2-Decyl Substituent (Position 2):

    • The decyl chain may sterically hinder decomposition pathways, though specific data are lacking. Its lipophilicity could alter solubility, affecting solvent interactions in applications.

Antimicrobial Activity

  • 5-Bromo-5-nitro-1,3-dioxane (Bronidox):

    • Broad-spectrum activity against bacteria and fungi, used in cosmetics at ≤0.1% .
    • Safety concerns include nitrosamine formation with amines/amides .
  • 5-Methyl-5-nitro-1,3-dioxane:

    • Moderate antimicrobial efficacy, but faster decomposition may limit persistence.
  • This compound:

    • The decyl chain likely enhances penetration into lipid-rich microbial membranes, though empirical data are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.